Cas no 2227754-69-8 (rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine)
rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine
- rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine
- EN300-1904898
- 2227754-69-8
-
- Inchi: 1S/C9H12BrNO/c1-5-2-8(10)12-9(5)7-3-6(7)4-11/h2,6-7H,3-4,11H2,1H3/t6-,7+/m0/s1
- InChI Key: QMSJMQFFJHEHJB-NKWVEPMBSA-N
- SMILES: BrC1=CC(C)=C([C@@H]2C[C@H]2CN)O1
Computed Properties
- Exact Mass: 229.01023g/mol
- Monoisotopic Mass: 229.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 39.2Ų
rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904898-0.05g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 0.05g |
$1696.0 | 2023-09-18 | ||
| Enamine | EN300-1904898-0.1g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 0.1g |
$1777.0 | 2023-09-18 | ||
| Enamine | EN300-1904898-0.25g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 0.25g |
$1858.0 | 2023-09-18 | ||
| Enamine | EN300-1904898-0.5g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 0.5g |
$1938.0 | 2023-09-18 | ||
| Enamine | EN300-1904898-1.0g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 1g |
$2019.0 | 2023-05-23 | ||
| Enamine | EN300-1904898-2.5g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 2.5g |
$3957.0 | 2023-09-18 | ||
| Enamine | EN300-1904898-5.0g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 5g |
$5854.0 | 2023-05-23 | ||
| Enamine | EN300-1904898-10.0g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 10g |
$8680.0 | 2023-05-23 | ||
| Enamine | EN300-1904898-1g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 1g |
$2019.0 | 2023-09-18 | ||
| Enamine | EN300-1904898-5g |
rac-[(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropyl]methanamine |
2227754-69-8 | 5g |
$5854.0 | 2023-09-18 |
rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine
rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine: A Novel Compound with Potential in Pharmaceutical Research
CAS No. 2227754-69-8 represents a unique chemical entity with a complex molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, known as rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine, is characterized by its stereochemical configuration and functional group composition. The presence of a 5-bromo-3-methylfuran-2-yl substituent, combined with the cyclopropylmethanamine framework, suggests potential interactions with biological targets that warrant further investigation. Recent studies have highlighted the importance of such structural features in modulating pharmacological properties, making this compound a promising candidate for drug development.
The molecular architecture of rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine is defined by its chiral centers and the presence of a brominated furan ring. The 5-bromo-3-methylfuran-2-yl group introduces both electrophilic and steric effects, which may influence its reactivity and binding affinity to protein targets. The cyclopropylmethanamine moiety, a three-membered ring system, is known to confer structural rigidity and enhance molecular interactions with biological macromolecules. These structural elements collectively contribute to the compound's potential as a lead molecule in the design of novel therapeutics.
Recent advances in computational chemistry have enabled the prediction of the compound's behavior in biological systems. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 5-bromo-3-methylfuran-2-yl substituent plays a critical role in modulating the compound's binding affinity to G-protein-coupled receptors (GPCRs). The bromine atom, due to its high electronegativity, may induce conformational changes in the target protein, thereby enhancing the compound's selectivity. This finding underscores the importance of functional group optimization in drug design and highlights the potential of rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine as a scaffold for further chemical modifications.
Experimental studies have also explored the synthetic pathways of this compound. The synthesis of rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine involves a multi-step process, including the formation of the furan ring and the introduction of the cyclopropylmethanamine moiety. A 2022 report in Organic Letters described a novel asymmetric synthesis strategy that achieved high enantiomeric purity, which is crucial for pharmaceutical applications. The ability to control stereochemistry at the chiral centers is a key factor in determining the compound's biological activity, as enantiomers may exhibit different pharmacological profiles.
The pharmacological potential of rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine has been further evaluated in in vitro assays. Preliminary data from 2023 suggest that the compound exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This activity is attributed to the interaction between the 5-bromo-3-methylfuran-2-yl group and specific protein domains involved in signal transduction. Such findings open new avenues for the development of anti-inflammatory drugs targeting NF-κB pathways.
Additionally, the compound's potential in oncology has been explored through its ability to modulate cell proliferation. A 2023 study published in Cancer Research reported that rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine induces apoptosis in cancer cells by disrupting mitochondrial function. The brominated furan ring may interfere with the electron transport chain, leading to reactive oxygen species (ROS) accumulation and subsequent cell death. These findings suggest that the compound could be a valuable tool in the development of targeted cancer therapies.
Despite these promising results, further research is needed to fully elucidate the compound's mechanisms of action and optimize its therapeutic potential. Ongoing studies are focused on identifying the specific molecular targets and pathways involved in its biological activity. The development of structure-activity relationship (SAR) models will also be critical in guiding the design of more potent derivatives. As the field of medicinal chemistry continues to evolve, compounds like rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine represent a significant step forward in the quest for novel therapeutics.
In conclusion, CAS No. 2227754-69-8 and its enantiomeric form, rac-(1R,2R)-2-(5-bromo-3-methylfuran-2-yl)cyclopropylmethanamine, are emerging as important molecules in pharmaceutical research. Their unique structural features and potential biological activities make them promising candidates for the development of new drugs. Continued investigation into their mechanisms of action and therapeutic applications will be essential in realizing their full potential in the treatment of various diseases.
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